

An In-depth Technical Guide to 3-Aminoheptan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on **3-Aminoheptan-1-ol**, with a particular focus on its synthesis and chemical properties. Due to the limited publicly available data on this specific compound, this guide also incorporates general principles and methodologies applicable to the synthesis and characterization of chiral amino alcohols.

Chemical Properties and Data

While specific experimental data for **3-Aminoheptan-1-ol** is scarce in the public domain, its basic chemical properties can be inferred from its structure. It is a chiral amino alcohol with a seven-carbon backbone. The presence of both an amino group and a hydroxyl group suggests it will exhibit amphiprotic properties and be capable of hydrogen bonding. The (S)-enantiomer of **3-Aminoheptan-1-ol** is commercially available and has the CAS number 1158985-17-1.

Table 1: General Physicochemical Properties of Related Amino Alcohols



Property	7-Aminoheptan-1- ol	6-Aminoheptan-1- ol	Notes
Molecular Formula	C7H17NO	C7H17NO	Identical for all isomers.
Molecular Weight	131.22 g/mol	131.22 g/mol	Identical for all isomers.
CAS Number	19243-04-0	910403-89-3	Specific to each isomer.
Topological Polar Surface Area	46.3 Ų	46.3 Ų	Expected to be similar for 3-Aminoheptan-1-ol.
Hydrogen Bond Donor Count	2	2	Expected to be the same for 3-Aminoheptan-1-ol.
Hydrogen Bond Acceptor Count	2	2	Expected to be the same for 3-Aminoheptan-1-ol.
Rotatable Bond Count	6	5	Expected to be similar for 3-Aminoheptan-1-ol.

Data sourced from PubChem for isomeric compounds.[1][2]

Synthesis of (S)-3-Aminoheptan-1-ol

A key method for the synthesis of (S)-**3-Aminoheptan-1-ol** is detailed in patent WO2012/136834 A1. The synthesis involves the reaction of valeraldehyde. While the full text of the patent provides the most detailed protocol, a general plausible synthetic workflow can be outlined based on common organic chemistry principles for the formation of chiral amino alcohols.



Experimental Protocol: Asymmetric Synthesis (Hypothetical Workflow)

This protocol is a generalized representation of a plausible asymmetric synthesis for (S)-3-Aminoheptan-1-ol, inspired by methodologies for similar compounds.

Step 1: Asymmetric Aldol Addition

- To a solution of valeraldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at
 -78 °C, add a chiral auxiliary-bound acetate enolate (1.1 eq).
- Stir the reaction mixture at -78 °C for 4 hours.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting β-hydroxy aldehyde by flash column chromatography.

Step 2: Reductive Amination

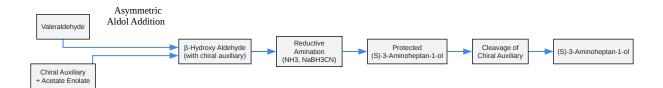
- Dissolve the purified β -hydroxy aldehyde (1.0 eq) in methanol.
- Add a solution of ammonia in methanol (excess) followed by a reducing agent such as sodium cyanoborohydride (1.5 eq).
- Stir the reaction mixture at room temperature for 24 hours.
- Acidify the reaction mixture with 1M HCl and then basify with 1M NaOH until pH > 10.
- Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

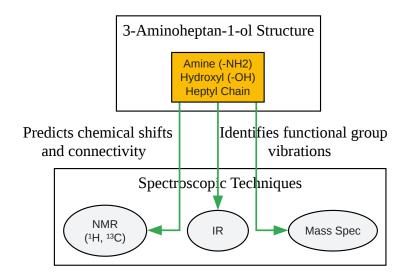
Step 3: Cleavage of Chiral Auxiliary and Final Product Formation

 The resulting product from the reductive amination step is then subjected to conditions to cleave the chiral auxiliary, which will vary depending on the specific auxiliary used.



• The final product, (S)-3-Aminoheptan-1-ol, is purified by flash column chromatography.





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